molecular formula C9H7KO4 B7823732 potassium;4-methoxycarbonylbenzoate

potassium;4-methoxycarbonylbenzoate

Cat. No.: B7823732
M. Wt: 218.25 g/mol
InChI Key: DWNDFZTVSFSFTB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 4-methoxycarbonylbenzoate is a chemical compound with the molecular formula C₉H₇KO₄. It is also known as the potassium salt of 4-methoxycarbonylbenzoic acid. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium 4-methoxycarbonylbenzoate can be synthesized through the neutralization of 4-methoxycarbonylbenzoic acid with potassium hydroxide. The reaction typically involves dissolving 4-methoxycarbonylbenzoic acid in a suitable solvent, such as ethanol or water, and then adding potassium hydroxide to the solution. The mixture is stirred until the reaction is complete, and the resulting potassium 4-methoxycarbonylbenzoate is isolated by filtration or evaporation.

Industrial Production Methods: In industrial settings, the production of potassium 4-methoxycarbonylbenzoate follows similar principles but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through crystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions: Potassium 4-methoxycarbonylbenzoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylate derivatives.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxycarbonyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed:

    Oxidation: Carboxylate derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Potassium 4-methoxycarbonylbenzoate has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other chemical compounds.

    Biology: It is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.

    Medicine: It is used in pharmaceutical research to develop new drugs and study drug-receptor interactions.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of potassium 4-methoxycarbonylbenzoate involves its interaction with specific molecular targets and pathways. In biochemical studies, it acts as a substrate or inhibitor for certain enzymes, affecting their activity and function. The compound’s effects are mediated through its binding to active sites on enzymes or receptors, leading to changes in their conformation and activity.

Comparison with Similar Compounds

    Potassium benzoate: Similar in structure but lacks the methoxycarbonyl group.

    Potassium 4-hydroxybenzoate: Similar in structure but has a hydroxyl group instead of a methoxycarbonyl group.

    Potassium 4-nitrobenzoate: Similar in structure but has a nitro group instead of a methoxycarbonyl group.

Uniqueness: Potassium 4-methoxycarbonylbenzoate is unique due to the presence of the methoxycarbonyl group, which imparts specific chemical properties and reactivity. This functional group makes it a valuable reagent in organic synthesis and a useful compound in various scientific research applications.

Properties

IUPAC Name

potassium;4-methoxycarbonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4.K/c1-13-9(12)7-4-2-6(3-5-7)8(10)11;/h2-5H,1H3,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNDFZTVSFSFTB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7KO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.